molecular formula C12H20O2 B12507777 ethyl (2E)-deca-2,4-dienoate

ethyl (2E)-deca-2,4-dienoate

Cat. No.: B12507777
M. Wt: 196.29 g/mol
InChI Key: OPCRGEVPIBLWAY-VVKPDYKWSA-N
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Description

Ethyl (2E)-deca-2,4-dienoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its long carbon chain and conjugated double bonds, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-deca-2,4-dienoate can be synthesized through the esterification reaction between deca-2,4-dienoic acid and ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-deca-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Deca-2,4-dienoic acid or deca-2,4-dienal.

    Reduction: Ethyl deca-2,4-dienol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-deca-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which ethyl (2E)-deca-2,4-dienoate exerts its effects involves interactions with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The conjugated double bonds in the compound can also participate in electron transfer reactions, contributing to its chemical reactivity.

Comparison with Similar Compounds

Ethyl (2E)-deca-2,4-dienoate can be compared with other esters such as ethyl cinnamate and ethyl acetate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and conjugated double bonds, which impart distinct chemical and physical properties.

List of Similar Compounds

    Ethyl cinnamate: Known for its use in fragrances and flavorings.

    Ethyl acetate: Widely used as a solvent in various industrial applications.

    Methyl butyrate: Commonly used in the food industry for its fruity aroma.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl (2E)-deca-2,4-dienoate

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8?,11-10+

InChI Key

OPCRGEVPIBLWAY-VVKPDYKWSA-N

Isomeric SMILES

CCCCCC=C/C=C/C(=O)OCC

Canonical SMILES

CCCCCC=CC=CC(=O)OCC

Origin of Product

United States

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